Tetromycin B Exhibits Superior Rhodesain Inhibition Compared to Tetromycin 3 and 4
Tetromycin B (Compound 5) demonstrates significantly higher potency against rhodesain, a key cysteine protease of Trypanosoma brucei, compared to the co-isolated tetromycin derivatives 3 and 4. The inhibition constant (Ki) of Tetromycin B for rhodesain is 0.62 ± 0.03 μM, which is 3.4-fold lower (more potent) than that of tetromycin 3 (Ki = 2.1 ± 0.90 μM) and 6.5-fold lower than tetromycin 4 (Ki = 4.00 ± 0.30 μM) [1]. This quantitative advantage positions Tetromycin B as the most potent rhodesain inhibitor among the characterized tetromycin series.
| Evidence Dimension | Rhodesain inhibition (Ki) |
|---|---|
| Target Compound Data | 0.62 ± 0.03 μM |
| Comparator Or Baseline | Tetromycin 3: 2.1 ± 0.90 μM; Tetromycin 4: 4.00 ± 0.30 μM |
| Quantified Difference | 3.4-fold and 6.5-fold lower Ki (more potent) |
| Conditions | In vitro enzymatic assay using recombinant rhodesain, substrate Cbz-Phe-Arg-AMC, 30 min incubation |
Why This Matters
Lower Ki translates to greater potency at lower concentrations, making Tetromycin B a more efficient tool compound for rhodesain-targeted studies and a more attractive starting point for anti-trypanosomal drug development.
- [1] Pimentel-Elardo SM, Buback V, Gulder TAM, Bugni TS, Reppart J, Bringmann G, Ireland CM, Schirmeister T, Hentschel U. New Tetromycin Derivatives with Anti-Trypanosomal and Protease Inhibitory Activities. Mar Drugs. 2011;9(10):1682-1697. doi:10.3390/md9101682. Table 3. View Source
